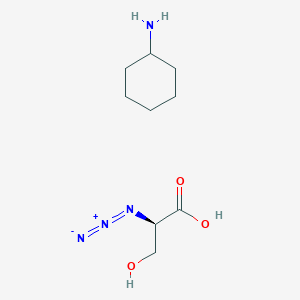
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylamino-6-methyl-4(3H)-pyrimidinone, also known as EAMP, is an important organic compound used in a variety of scientific and industrial applications. It is a colorless, odorless, crystalline solid that is soluble in water and a variety of organic solvents. EAMP has been used in a wide range of applications, including in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. In addition, EAMP has been studied for its potential role in biochemical and physiological processes.
Scientific Research Applications
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. In addition, this compound has been used as a catalyst in organic reactions and as a ligand in coordination chemistry. It has also been used in the study of enzyme kinetics and as a probe for studying protein-protein interactions.
Mechanism of Action
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone is believed to act as an enzyme inhibitor, blocking the action of certain enzymes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has been used to study the effects of acetylcholine on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including humans. It has been shown to have a variety of effects, including anticholinesterase activity, anticonvulsant activity, and antinociceptive activity. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The use of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone in lab experiments has several advantages. It is a relatively inexpensive and accessible compound, and it is easy to synthesize. It also has a variety of applications in scientific research, making it a useful tool for studying biochemical and physiological processes. However, there are some limitations to its use. For example, its mechanism of action is not fully understood and its effects on humans have not been extensively studied.
Future Directions
There are a number of potential future directions for research on 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone. These include further studies of its mechanism of action, its effects on humans, and its potential applications in medicine. In addition, further research could be done to explore its potential use in the synthesis of other organic compounds, as well as its potential use as a catalyst in organic reactions. Finally, research could be done to explore its potential use as a ligand in coordination chemistry.
Synthesis Methods
The synthesis of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone is typically achieved through the Schotten-Baumann reaction, which is a well-known reaction used in organic synthesis. In this reaction, an amine and an acid chloride react in the presence of a base to form an amide. The reaction of ethylamine and 6-methyl-4(3H)-pyrimidinone chloride in the presence of a base such as sodium hydroxide or potassium carbonate yields this compound.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": ["Ethylamine", "Acetone", "Urea", "Hydrochloric acid", "Sodium hydroxide", "Methyl iodide"], "Reaction": ["Step 1: Ethylamine is reacted with acetone to form N,N-diethyl-3-oxobutan-1-amine.", "Step 2: Urea is added to the reaction mixture and heated to form 2-Ethylamino-4(3H)-Pyrimidinone.", "Step 3: The pyrimidinone is treated with hydrochloric acid to form the hydrochloride salt.", "Step 4: Sodium hydroxide is added to the hydrochloride salt to form the free base.", "Step 5: Methyl iodide is added to the free base to form 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone."] } | |
CAS RN |
5734-69-0 |
Molecular Formula |
C11H20N3O4P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165786.png)

![(2R)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B1165791.png)
